((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Catalog No.
S752121
CAS No.
2972-71-6
M.F
C10H5FN2
M. Wt
172.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitr...

CAS Number

2972-71-6

Product Name

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

IUPAC Name

2-[(3-fluorophenyl)methylidene]propanedinitrile

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

InChI

InChI=1S/C10H5FN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H

InChI Key

MLRZOABCXQDAOS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C=C(C#N)C#N

Canonical SMILES

C1=CC(=CC(=C1)F)C=C(C#N)C#N

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is an organic compound characterized by the presence of a 3-fluorophenyl group attached to a methylene bridge, with two cyano groups (–C≡N) at the terminal positions. Its molecular formula is C₁₀H₅FN₂, and it has a CAS number of 2972-71-6. The compound is notable for its structural complexity, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research and application .

There is no scientific literature available on the mechanism of action of FMC [].

  • Cyclization Reactions: These involve the formation of cyclic structures from linear precursors. Such reactions can lead to the formation of new ring systems that may enhance the biological activity of the compound.
  • Condensation Reactions: Involving the combination of two molecules with the loss of a small molecule (often water), these reactions are crucial for synthesizing more complex derivatives from ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile.

The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile typically involves several steps:

  • Formation of the Methylene Bridge: This can be achieved through condensation reactions between appropriate aldehydes and nitriles.
  • Introduction of Fluorine: The incorporation of fluorine into the phenyl ring may involve electrophilic aromatic substitution techniques.
  • Final Dicarbonitrile Formation: The addition of cyano groups can be accomplished through nucleophilic substitution or similar methods.

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile has several potential applications:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates in treating infections or cancer.
  • Material Science: The compound could be utilized in developing advanced materials due to its chemical stability and reactivity.
  • Agricultural Chemistry: It may serve as a precursor for agrochemicals aimed at pest control or plant growth regulation .

Interaction studies involving ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile focus on its reactivity with biological targets and other chemical species. Such studies are essential for understanding:

  • Binding Affinities: How well the compound interacts with specific enzymes or receptors.
  • Mechanisms of Action: Insight into how the compound exerts its biological effects at a molecular level.

These interactions can provide valuable information for optimizing its use in therapeutic applications .

Several compounds share structural features with ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
((4-Fluorophenyl)methylene)methane-1,1-dicarbonitrileC₁₀H₆FN₂Similar structure but with a para-fluoro substitution; potential differences in biological

XLogP3

0.7

Dates

Modify: 2023-08-15

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